1-(Ethoxycarbonyl)cyclobutanecarboxylic acid
Overview
Description
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester, is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethoxycarbonyl group and a carboxylic acid group. It is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid can be achieved through several routes. One common method involves the esterification of cyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester group can be hydrolyzed to yield cyclobutane-1,1-dicarboxylic acid and ethanol under acidic or basic conditions.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include strong acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid involves its reactivity as an ester and carboxylic acid derivative. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the presence of the ethoxycarbonyl and carboxylic acid groups. These reactions typically involve nucleophilic attack on the carbonyl carbon, leading to the formation of various products .
Comparison with Similar Compounds
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the ethoxycarbonyl group and is less reactive in esterification reactions.
Ethyl cyclobutanecarboxylate: Similar structure but with only one carboxylic acid group.
Cyclobutanecarboxylic acid: Contains a single carboxylic acid group and is used in different synthetic applications.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-ethoxycarbonylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHZRSFKDSWLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441670 | |
Record name | Cyclobutane-1,1-dicarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54450-84-9 | |
Record name | Cyclobutane-1,1-dicarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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